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Compound of Interest

Compound Name: methyl (2R)-2-bromobutanoate

CAS No.: 114438-75-4; 3196-15-4

Cat. No.: B2475506 Get Quote

Target Audience: Researchers, scientists, and drug development professionals specializing in

peptide chemistry, peptidomimetics, and medicinal chemistry.

Introduction & Rationale
The development of constrained peptides, peptidomimetics, and targeted protein degraders

often requires the precise, stereospecific functionalization of peptide backbones and side

chains. Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) [1] serves as a highly valuable

chiral pool reagent for these modifications. As an

-bromo ester, it features a highly electrophilic carbon-bromine bond that is susceptible to
nucleophilic attack by amino acid side chains (e.g., the thiolate of cysteine) or the primary
amines of a peptide backbone.

Unlike achiral alkylating agents (such as bromoacetic acid derivatives), methyl (2R)-2-
bromobutanoate possesses a distinct stereocenter at the

-position. This allows medicinal chemists to introduce a 2-butanoate moiety with absolute
stereocontrol, which is critical for optimizing the binding affinity, proteolytic stability, and
pharmacokinetic profiles of peptide-based therapeutics [2].
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Mechanistic Insights: Causality in Experimental
Design
To achieve high yields and maintain enantiomeric purity, the reaction conditions must be

meticulously designed around the mechanistic realities of the

-bromo ester.

Stereochemical Inversion (S

2 Pathway): Alkylation with methyl (2R)-2-bromobutanoate proceeds via a bimolecular
nucleophilic substitution (S

2) mechanism. The nucleophile attacks the electrophilic

-carbon from the face opposite to the bromide leaving group. Consequently, the (2R)-
configuration is inverted, yielding a (2S)-modified peptide residue.

Base Selection to Prevent Racemization: The

-proton of the bromo ester is highly acidic due to the adjacent electron-withdrawing ester
carbonyl and halogen. Strong or unhindered bases can trigger enolization, leading to rapid
racemization or

-elimination (forming methyl crotonate). Therefore, sterically hindered bases like N,N-
Diisopropylethylamine (DIEA) or mild aromatic bases like 2,4,6-collidine are strictly required.
They act as proton scavengers without participating in undesirable nucleophilic attacks.

Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-

2-pyrrolidone (NMP) are optimal. They solvate the nucleophile effectively, increasing its

reactivity and accelerating the S

2 displacement, which outcompetes background hydrolysis or racemization pathways.
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Mechanistic pathway of stereospecific SN2 alkylation using methyl (2R)-2-bromobutanoate.
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Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected outcomes for

modifying different peptide nucleophiles using methyl (2R)-2-bromobutanoate.

Nucleoph
ile Target

Reaction
Type

Optimal
Base

Solvent
System

Temp (°C)
Expected
Yield (%)

Enantiom
eric
Excess
(ee %)

Cysteine (-

SH)

S-

Alkylation

NaHCO

(aq)

DMF / H

O
25 > 95 > 98

Resin-

Bound

Amine

N-

Alkylation
DIEA DMF 40 75 - 85 ~ 95

Histidine (-

NH)

N-

Alkylation

2,4,6-

Collidine
NMP 25 60 - 70 > 90

Experimental Protocols
Protocol A: Solution-Phase Stereospecific S-Alkylation
of Cysteine
This protocol is designed for the late-stage functionalization of unprotected, cysteine-containing

peptides in solution [3].

Reagents:

Peptide containing a free Cysteine residue (1.0 eq)

Methyl (2R)-2-bromobutanoate (1.5 eq)

0.1 M NaHCO

buffer (pH 8.0)
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Degassed DMF

Step-by-Step Methodology:

Preparation: Dissolve the peptide in degassed DMF to a concentration of 10 mM. Degassing

is critical to prevent disulfide bond formation (homodimerization) prior to alkylation.

Buffering: Add an equal volume of 0.1 M NaHCO

buffer (pH 8.0) to the peptide solution. The slightly basic pH ensures the cysteine thiol (pK

~8.3) is sufficiently deprotonated to the highly nucleophilic thiolate.

Alkylation: Add 1.5 equivalents of methyl (2R)-2-bromobutanoate dropwise.

Incubation: Stir the reaction mixture gently at 25 °C for 2 hours. Monitor the reaction

progression via LC-MS.

Quenching & Purification: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) in

water to lower the pH to ~3.0. Purify the (2S)-S-alkylated peptide via preparative RP-HPLC.

Protocol B: Solid-Phase N-Alkylation (Submonomer
Approach)
This protocol details the on-resin N-alkylation of a peptide backbone, a common strategy for

synthesizing peptoids or introducing conformational constraints.

Resin-Bound Peptide
Free N-terminus

Alkylation
Methyl (2R)-2-bromobutanoate

DIEA, DMF, 40°C

Coupling
Next Fmoc-AA

HATU/HOAt

Cleavage
TFA/Scavengers

Purified Peptidomimetic
HPLC & MS Validation
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Solid-phase workflow for N-terminal modification using the chiral bromoester.

Reagents:

Resin-bound peptide with a deprotected N-terminus (1.0 eq)

Methyl (2R)-2-bromobutanoate (5.0 eq)

N,N-Diisopropylethylamine (DIEA) (5.0 eq)

Anhydrous DMF

Step-by-Step Methodology:

Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes. Drain the solvent.

Reagent Preparation: In a separate vial, dissolve 5.0 equivalents of methyl (2R)-2-
bromobutanoate and 5.0 equivalents of DIEA in a minimal volume of anhydrous DMF. Note:

The large excess is required to drive the solid-phase S

2 reaction to completion.

Reaction: Add the reagent solution to the resin. Agitate the suspension at 40 °C for 4 hours.

Mild heating overcomes the steric hindrance of the resin matrix while avoiding racemization.

Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 × 1 min) and

Dichloromethane (DCM) (5 × 1 min) to remove all unreacted bromo ester and DIEA salts.

Verification: Perform a chloranil test. A negative result (colorless) confirms the successful

conversion of the primary amine to the secondary (N-alkylated) amine.

Downstream Processing: Proceed with the coupling of the next amino acid using highly

reactive coupling reagents (e.g., HATU/HOAt) due to the increased steric bulk of the newly

formed secondary amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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